![molecular formula C21H13Br2NS B2535469 6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline CAS No. 861210-36-8](/img/structure/B2535469.png)

6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

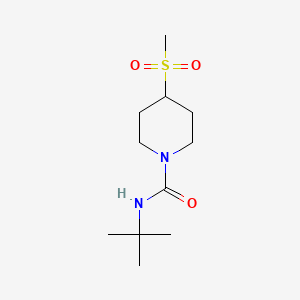

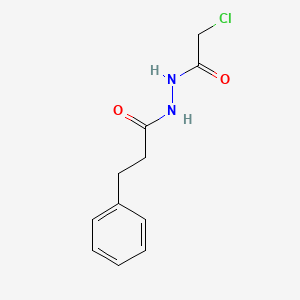

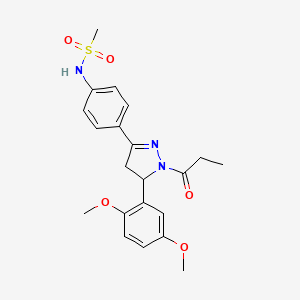

6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline is a chemical compound with the molecular formula C21H13Br2NS . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with two bromine atoms at the 6 and 8 positions and a phenylsulfanyl group at the 2 position .Scientific Research Applications

Synthesis and Structural Analysis

Quinolines and their derivatives are synthesized through various methods, contributing significantly to fields such as material science, organic chemistry, and pharmacology. For example, the structural and optical properties of quinoline derivatives have been studied, indicating their potential application in materials science for their polycrystalline and nanocrystalline properties when deposited as thin films (Zeyada, El-Nahass, & El-Shabaan, 2016) (Zeyada et al., 2016).

Photovoltaic and Electronic Applications

Quinoline derivatives have been explored for their photovoltaic properties, suggesting their utility in organic–inorganic photodiode fabrication. The electrical properties of certain quinoline derivatives have shown promising results for use in heterojunction diodes, indicating their potential in the development of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016) (Zeyada et al., 2016).

Anticancer Activity

Quinoline-based compounds have been identified as potential anticancer agents. Their synthetic versatility allows for the generation of structurally diverse derivatives, showing effective anticancer activity through various mechanisms of action, including the inhibition of tyrosine kinases and DNA repair processes (Solomon & Lee, 2011) (Solomon & Lee, 2011).

Corrosion Inhibition

Quinoline derivatives have also been investigated as corrosion inhibitors for metals in acidic mediums. Their effectiveness in mitigating corrosion through adsorption on metal surfaces indicates their potential in industrial applications to enhance the longevity of metal components (Singh, Srivastava, & Quraishi, 2016) (Singh et al., 2016).

RNA Binding and Antibacterial Agents

Quinoline amino acids have been synthesized and incorporated into peptides, demonstrating nanomolar affinity for RNA targets. This suggests the potential for quinoline derivatives in the development of new antibacterial agents or as tools in molecular biology to modulate RNA function (Krishnamurthy, Gooch, & Beal, 2004) (Krishnamurthy et al., 2004).

properties

IUPAC Name |

6,8-dibromo-2-(4-phenylsulfanylphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13Br2NS/c22-16-12-15-8-11-20(24-21(15)19(23)13-16)14-6-9-18(10-7-14)25-17-4-2-1-3-5-17/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXOMLSFAAOKNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2535392.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B2535394.png)

![4-[2-benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic Acid](/img/structure/B2535396.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2535397.png)

![6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2535403.png)